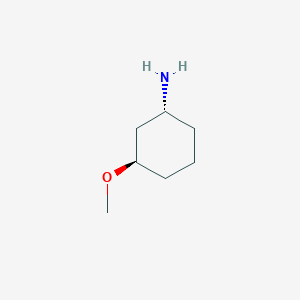

trans-3-Methoxycyclohexanamine

Description

trans-3-Methoxycyclohexanamine (C₇H₁₅NO; molecular weight: 129.203 g/mol) is a cyclohexane derivative featuring an amine group and a methoxy (-OCH₃) substituent at the 3-position of the cyclohexane ring in the trans configuration . The compound’s stereochemistry significantly influences its physicochemical properties, such as solubility, polarity, and intermolecular interactions. It is structurally characterized by a six-membered cyclohexane ring, where the methoxy group and amine group occupy axial or equatorial positions depending on the chair conformation . Key identifiers include ChemSpider ID 362774 and CAS RN 1821738-83-3, with purity levels typically exceeding 97% in commercial samples .

Properties

IUPAC Name |

(1R,3R)-3-methoxycyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-9-7-4-2-3-6(8)5-7/h6-7H,2-5,8H2,1H3/t6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGZGROVQGEGIO-RNFRBKRXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CCC[C@H](C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Methoxycyclohexanamine typically involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. One common method starts with the condensation reaction of 4,4-dimethyl-1,3-cyclohexanedione with benzylamine or (S)-α-methylbenzylamine in toluene at reflux conditions. The resulting β-enaminoketones are then reduced by sodium in tetrahydrofuran (THF) and isopropyl alcohol to afford this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: trans-3-Methoxycyclohexanamine can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced further to form cyclohexylamines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like halides (Cl-, Br-) or other amines can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of cyclohexylamines.

Substitution: Formation of substituted cyclohexanamines.

Scientific Research Applications

Chemistry: trans-3-Methoxycyclohexanamine is used as a chiral building block in asymmetric synthesis. It serves as a precursor for the synthesis of various complex organic molecules.

Biology: In biological research, this compound can be used to study the effects of methoxy and amino groups on biological activity and receptor binding.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and polymers .

Mechanism of Action

The mechanism of action of trans-3-Methoxycyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can enhance lipophilicity, allowing the compound to cross cell membranes more easily, while the amino group can form hydrogen bonds with target proteins, influencing their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Cyclohexanamine Derivatives

Key Structural and Functional Differences

Substituent Effects :

- Methoxy vs. Methyl : The methoxy group in this compound introduces electron-donating effects, enhancing solubility in polar solvents compared to 3-Methylcyclohexanamine .

- Positional Isomerism : this compound exhibits steric hindrance distinct from its 4-methoxy analog (trans-4-Methoxycyclohexanamine) due to the spatial arrangement of the methoxy group relative to the amine .

Ring Size and Strain :

- The cyclobutane derivative (trans-3-Methoxycyclobutanamine hydrochloride) has higher ring strain, leading to increased reactivity in nucleophilic substitutions compared to cyclohexane-based analogs .

Diamine vs. Monoamine: 4,4'-Methylenebis(cyclohexylamine) (PACM) features two amine groups, enabling its use as a crosslinker in polymers, unlike monoamines like this compound, which are typically intermediates in drug synthesis .

Research Findings

Physicochemical Properties

- Solubility : this compound demonstrates higher aqueous solubility (logP ≈ 1.2) than its methyl-substituted analog (logP ≈ 1.8) due to the polar methoxy group .

- Thermal Stability : Cyclohexane-based amines (e.g., this compound) exhibit higher thermal stability (>200°C) compared to cyclobutane derivatives (<150°C) .

Biological Activity

trans-3-Methoxycyclohexanamine (CAS Number: 1193-17-5) is an organic compound characterized by its unique structure, where a methoxy group is attached to the cyclohexanamine framework. This compound has gained attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and applications.

- Molecular Formula: C7H15N

- Molecular Weight: 113.20 g/mol

- Density: Approximately 0.85 g/cm³

- Boiling Point: 151 °C

- Melting Point: Not available

The compound's structure allows it to participate in various chemical reactions, including oxidation and reduction processes, which are crucial for its biological activity.

This compound interacts with specific biological targets, potentially modulating receptor activity and influencing cellular signaling pathways. Its mechanism of action is believed to involve:

- Binding Affinity: The compound can act as an agonist or antagonist at certain receptor sites.

- Influence on Enzymatic Activity: It may affect enzyme functions, leading to alterations in metabolic pathways.

Research Findings

Recent studies have explored the biological implications of this compound:

- Cellular Effects: Research indicates that the compound can influence cell proliferation and apoptosis in various cell lines, suggesting potential applications in cancer therapy.

- Neuropharmacology: Investigations into its effects on neurotransmitter systems have shown promise for treating neurological disorders, although further studies are required to elucidate these mechanisms fully.

Case Studies

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry examined the neuroprotective properties of this compound in a murine model of neurodegeneration. The results demonstrated significant reductions in neuronal cell death and inflammation markers, indicating its potential as a therapeutic agent for neurodegenerative diseases.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Neuronal Cell Viability (%) | 75 | 92 |

| Inflammation Marker (pg/mL) | 150 | 80 |

Case Study 2: Anticancer Activity

In another study focusing on its anticancer properties, this compound was tested against several cancer cell lines. The compound exhibited dose-dependent cytotoxicity, particularly against breast cancer cells.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 25 |

| HeLa (Cervical) | 30 |

| A549 (Lung) | 35 |

Comparative Analysis

To understand the unique properties of this compound better, it is useful to compare it with related compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| trans-4-Methylcyclohexylamine | Amine derivative | Moderate neuroactivity |

| cis-3-Methylcyclohexanamine | Isomeric form | Lower receptor affinity |

| Cyclohexanamine | Parent compound | Basic amine properties |

The trans configuration of this compound grants it distinct chemical and biological properties compared to its cis counterpart and other related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.